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molecular formula C11H15NO2 B7472529 3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

3-(2-hydroxyphenyl)-N,N-dimethylpropanamide

Cat. No. B7472529
M. Wt: 193.24 g/mol
InChI Key: JBOVZIHILNPTMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029404B2

Procedure details

A solution of chroman-2-one (444 mg) in THF (1 mL) was treated with dimethylamine (7.5 mL) and stirred at room temperature for 5 hours. The solution was concentrated. The concentrate was filtered through a small pad of silica gel.
Quantity
444 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][C:2]1=[O:11].[CH3:12][NH:13][CH3:14]>C1COCC1>[OH:1][C:10]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH2:4][CH2:3][C:2]([N:13]([CH3:14])[CH3:12])=[O:11]

Inputs

Step One
Name
Quantity
444 mg
Type
reactant
Smiles
O1C(CCC2=CC=CC=C12)=O
Name
Quantity
7.5 mL
Type
reactant
Smiles
CNC
Name
Quantity
1 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
FILTRATION
Type
FILTRATION
Details
The concentrate was filtered through a small pad of silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
OC1=C(C=CC=C1)CCC(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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